2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Overview
Description
2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with a unique structure that includes both phenolic and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-methylbenzaldehyde with phthalic anhydride under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the isoindole moiety can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylphenylacetic acid: Shares the phenolic and methyl groups but lacks the isoindole moiety.
4-Hydroxy-2-quinolones: Contains a similar heterocyclic structure but differs in the position and type of functional groups.
Uniqueness
The uniqueness of 2-(2-Hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid lies in its combination of phenolic and isoindole functionalities, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-hydroxy-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16(21)22)7-11(10)15(17)20/h2-7,18H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCYJHDWCCPUOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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